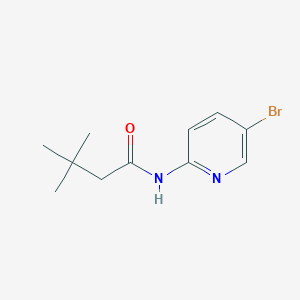

N-(5-bromopyridin-2-yl)-3,3-dimethylbutanamide

Description

N-(5-Bromopyridin-2-yl)-3,3-dimethylbutanamide is a brominated pyridine derivative featuring a 3,3-dimethylbutanamide substituent at the 2-position of the pyridine ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing bromine atom, which influences reactivity and binding interactions, and the branched alkylamide group, which may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-11(2,3)6-10(15)14-9-5-4-8(12)7-13-9/h4-5,7H,6H2,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLUZPQDJIKPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-3,3-dimethylbutanamide typically involves the reaction of 5-bromo-2-aminopyridine with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: The amide group can be reduced to an amine under strong reducing conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products may include carboxylic acids or ketones.

Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-3,3-dimethylbutanamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between N-(5-bromopyridin-2-yl)-3,3-dimethylbutanamide and related compounds:

Key Observations :

- Bromine Position : Bromine at the 5-position (as in the target compound) may direct electrophilic substitution reactions differently compared to bromine at the 2- or 3-positions .

- Functional Groups: Amino or hydroxyl substituents (e.g., in and ) significantly alter solubility and hydrogen-bonding capacity compared to halogenated derivatives.

Comparison with Analog Syntheses :

Physicochemical Properties

While experimental data for the target compound are unavailable, trends from analogs suggest:

- Melting Points: Brominated pyridines (e.g., ) typically exhibit higher melting points (140–180°C) than non-halogenated derivatives due to stronger intermolecular forces.

- NMR Shifts : The 3,3-dimethylbutanamide group would show characteristic δ 1.03 ppm (s, 9H) for tert-butyl protons in $^1$H NMR, similar to .

- Optical Activity : Chiral analogs (e.g., ) demonstrate moderate optical rotation ([α]D = +4.5° to +6.4°), but the target compound is likely achiral.

Biological Activity

N-(5-bromopyridin-2-yl)-3,3-dimethylbutanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated pyridine ring and a dimethylbutanamide moiety , which are crucial for its biological interactions. The presence of the bromine atom enhances the compound's reactivity and affinity for biological targets.

The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes and receptors. The bromine atom and the amide group play significant roles in binding, which can lead to modulation of various biological pathways. Notably, it may inhibit or activate signaling pathways depending on the context of its application.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties by interfering with cancer cell proliferation and survival pathways. Its ability to modulate the vascular endothelial growth factor (VEGF) signaling pathway is particularly noteworthy .

Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : In vitro studies demonstrated that the compound could reduce cell viability in various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.

- Antimicrobial Studies : The compound exhibited significant activity against both gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

- Pharmacokinetics : A study developed a high-performance liquid chromatography (HPLC) method for quantifying this compound in biological samples, aiding in understanding its pharmacokinetic profile .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 50 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 20 |

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 25 |

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.